molecular formula C8H8N2O B1425187 (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 1269479-13-1

(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No.: B1425187
CAS No.: 1269479-13-1
M. Wt: 148.16 g/mol
InChI Key: XNNPFSSPGFCLLA-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS Number: 1269479-13-1) is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It belongs to the important class of 7-azaindoles (pyrrolopyridines), which are privileged scaffolds in medicinal chemistry and drug discovery due to their role as bioisosteres for indoles and purines . These structures are of significant research interest, particularly in the development of kinase inhibitors for various therapeutic areas . As a functionalized 7-azaindole building block, the hydroxymethyl group at the 2-position offers a versatile handle for further synthetic modification, making it a valuable intermediate for constructing more complex molecules for biological evaluation . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNPFSSPGFCLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to these targets and altering their activity. This modulation can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and interference with signal transduction pathways .

Comparison with Similar Compounds

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol

  • Molecular Formula : C8H8N2O
  • Molecular Weight : 148.16 g/mol
  • CAS Number : 1065100-83-5
  • Key Differences: The hydroxymethyl group is located at the 3-position instead of the 2-position. For example, the 3-substituted derivative may exhibit reduced solubility in polar solvents compared to the 2-isomer due to steric hindrance .

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol

  • CAS Number : 849067-97-6
  • MDL Number : MFCD08457786
  • Key Differences :
    • Substitution at the 5-position modifies the molecule’s dipole moment, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions). This isomer is often used in synthesizing fluorescent probes due to its distinct electronic properties .

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

  • CAS Number : 1015609-51-4
  • MDL Number : MFCD09859116
  • Key Differences :
    • The 6-position substitution creates steric constraints that may limit its utility in forming metal-organic frameworks (MOFs) compared to the 2- or 5-isomers .

Comparison with Functional Group Analogues

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

  • Molecular Formula : C8H9N3
  • Molecular Weight : 147.18 g/mol
  • CAS Number : 933691-76-0
  • Key Differences :
    • The hydroxymethyl group is replaced by an amine (-CH2NH2), increasing basicity (pKa ~9–10).
    • This derivative is more reactive in nucleophilic substitution reactions, making it a precursor for secondary amine derivatives in drug discovery .

2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 1529118-18-0
  • Key Differences :
    • The hydroxymethyl group is extended to a hydroxyethyl (-CH2CH2OH) chain.
    • Increased hydrophilicity enhances aqueous solubility but may reduce membrane permeability in biological systems .

Comparison with Substituted Derivatives

(4-Chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol

  • Molecular Formula : C20H15ClN2O3S
  • Molecular Weight : 398.87 g/mol
  • CAS Number: Not explicitly listed (refer to ).
  • Key Differences :
    • A bulky 4-chlorophenylsulfonyl group is introduced, significantly increasing molecular weight and lipophilicity (logP ~3.5).
    • This modification is common in kinase inhibitors to enhance target selectivity .

1H-Pyrrolo[2,3-b]pyridine-5-methanol, α,α-dimethyl-1-[tris(1-methylethyl)silyl]-

  • CAS Number: Not explicitly listed (refer to ).
  • Key Differences :
    • A triisopropylsilyl (TIPS) protecting group and dimethyl substitution stabilize the alcohol against oxidation.
    • Used in multi-step syntheses requiring orthogonal protection strategies .

Solubility and Stability

  • Target Compound: Limited solubility in water (<1 mg/mL), requiring DMSO or ethanol for dissolution .
  • Methanamine Derivative : Higher solubility in acidic aqueous solutions due to protonation of the amine group .
  • Ethanol Derivative: Improved aqueous solubility (5–10 mg/mL) compared to the methanol analogue .

Biological Activity

(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2OC_9H_{10}N_2O, with a molecular weight of 162.19 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is associated with various pharmacological properties.

Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways related to cancer proliferation and apoptosis. The compound's structure allows it to bind effectively to the active sites of these enzymes, leading to inhibition and subsequent cellular effects.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : Compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). One study reported an IC50 value of 0.82 ± 0.08 μM against A549 cells, indicating potent activity .
  • Mechanistic Insights : The most promising derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in A549 cells. This suggests that they may provide a therapeutic avenue for targeting specific cancer types through selective kinase inhibition .

Anti-inflammatory Properties

In addition to anticancer activity, this compound exhibits anti-inflammatory properties. The compound has been studied for its ability to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
  • Reactions : Key reactions include bromination followed by nucleophilic substitution to introduce the methanol group.
  • Purification : The final product is purified using techniques like column chromatography to ensure high yield and purity.

Case Studies

StudyCompoundTargetIC50 ValueObservations
7cc-Met0.506 μMSelective inhibition; induces apoptosis
Derivative XFGFRNot specifiedSignificant anti-inflammatory activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization. A representative procedure involves refluxing precursor molecules (e.g., substituted pyrroles) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), organic layer separation, and recrystallization from methanol . Key optimization parameters include reaction time, solvent choice (e.g., xylene for high boiling point), and oxidant stoichiometry. Purity is typically confirmed via HPLC or TLC, with yields dependent on recrystallization efficiency.

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxyl group at δ 3.5–5.0 ppm).
  • Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular weight (134.13 g/mol) and fragmentation patterns .
  • X-ray crystallography : Single-crystal XRD resolves bond lengths and angles, as demonstrated for related pyrrolopyridine derivatives .

Q. What purification methods are recommended for this compound?

  • Methodological Answer : Recrystallization from methanol is effective for removing polar impurities, as described in . For non-polar byproducts, column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) may be employed. Purity should exceed 95% for biological assays.

Advanced Research Questions

Q. What strategies enable functionalization of the pyrrolopyridine core in this compound?

  • Methodological Answer : The hydroxyl group at the 2-position allows derivatization via:

  • Sulfonation : React with sulfonyl chlorides (e.g., pyrazole-sulfonyl chlorides) in DCM with a base (e.g., triethylamine) to introduce sulfonyl groups, as seen in and .
  • Alkylation : Use alkyl halides or propargyl bromides under Mitsunobu conditions (DIAD, PPh3_3) to form ethers or esters .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to attach aryl/heteroaryl groups at reactive positions (e.g., C-5 or C-7) .

Q. How can computational modeling predict the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using Gaussian or ORCA to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding affinities, leveraging the compound’s hydrogen-bonding capability via the hydroxyl group .
  • MD simulations : Analyze stability in biological membranes or solvent systems (e.g., water, DMSO) with GROMACS.

Q. How to resolve contradictions in spectroscopic data across synthesis batches?

  • Methodological Answer :

  • Batch comparison : Perform 1H^1H-NMR overlays to identify inconsistent peaks (e.g., residual solvents, regioisomers).
  • Advanced MS/MS : Use high-resolution tandem MS to differentiate isobaric impurities.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to detect polymorphic variations or hydrate formation .

Q. What experimental designs are suitable for studying the compound’s thermal stability?

  • Methodological Answer :

  • Differential scanning calorimetry (DSC) : Measure melting points and phase transitions (ramp rate: 10°C/min under nitrogen).
  • Isothermal stability studies : Incubate at 40–80°C for 1–4 weeks, monitoring degradation via HPLC.
  • Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 2–8°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Reactant of Route 2
(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

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